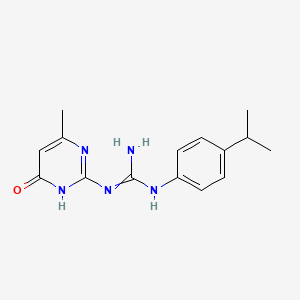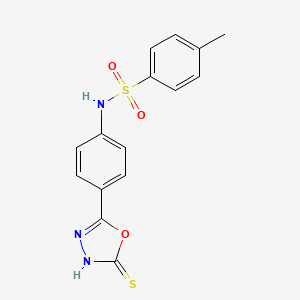
N-(4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenyl)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenyl)-4-methylbenzenesulfonamide: is an organic compound known for its unique sulfur-containing heterocyclic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenyl)-4-methylbenzenesulfonamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This is achieved through the reaction of hydrazides with carbon disulfide under basic conditions, followed by cyclization.
Attachment of the phenyl group: The oxadiazole ring is then reacted with a phenyl derivative to introduce the phenyl group.
Introduction of the sulfonamide group: The final step involves the reaction of the intermediate compound with a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The mercapto group in the compound can undergo oxidation to form disulfides.
Reduction: The sulfonamide group can be reduced under specific conditions to form amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogens or other electrophiles in the presence of a catalyst.
Major Products:
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of other complex molecules.
Biology:
Enzyme Inhibition: The compound has shown potential as an enzyme inhibitor in various biological pathways.
Medicine:
Anti-inflammatory Agents: Research has indicated its potential as an anti-inflammatory agent.
Antimicrobial Agents: It has shown activity against certain microbial strains.
Industry:
Material Science: The compound is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biological pathways. For example, it has been shown to inhibit cyclooxygenase enzymes, which play a role in inflammation.
Comparación Con Compuestos Similares
- N-(4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenyl)methanesulfonamide
- N-(4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenyl)-benzenesulfonamide
Uniqueness:
- Structural Differences: The presence of the 4-methyl group in N-(4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenyl)-4-methylbenzenesulfonamide distinguishes it from other similar compounds.
- Biological Activity: The compound’s unique structure may confer different biological activities compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C15H13N3O3S2 |
|---|---|
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
4-methyl-N-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C15H13N3O3S2/c1-10-2-8-13(9-3-10)23(19,20)18-12-6-4-11(5-7-12)14-16-17-15(22)21-14/h2-9,18H,1H3,(H,17,22) |
Clave InChI |
GPORCSOQLRHYTQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NNC(=S)O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-Methyl-3-(trifluoromethyl)-1H-indazol-4-yl]boronic acid](/img/structure/B11764043.png)
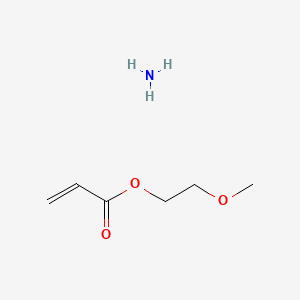

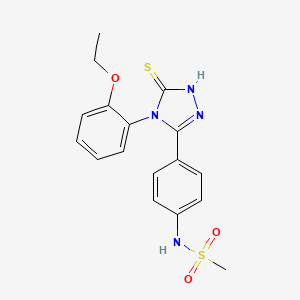
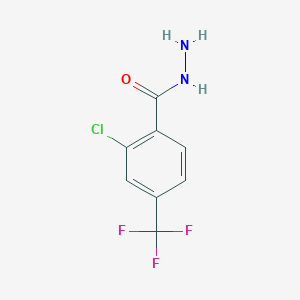

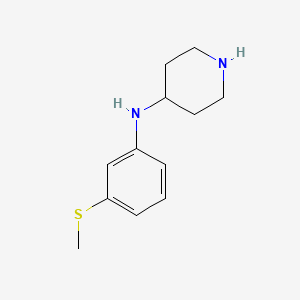
![(4'-Borono-[1,1'-biphenyl]-4-yl)phosphonic acid](/img/structure/B11764081.png)
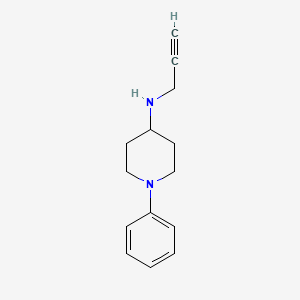
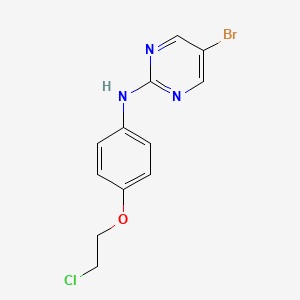

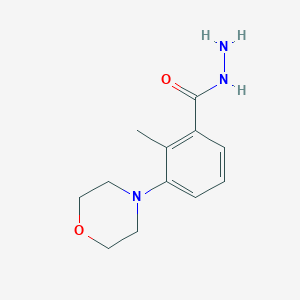
![tert-Butyl (S)-3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B11764106.png)
